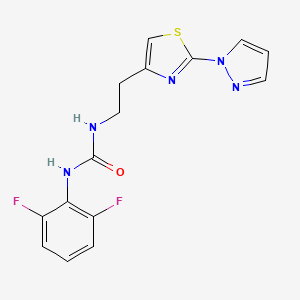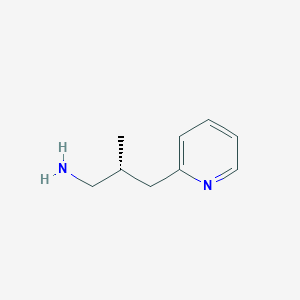
4-Chloro-7-fluoro-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoro-3-nitroquinoline is a compound useful in organic synthesis . It is a type of quinoline, which is a common nitrogen-containing heterocycle . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods, including classical methods and efficient methods that reduce reaction time with increased yield . These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-fluoro-3-nitroquinoline is C9H4ClFN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives . The metal nanoparticle-catalyzed reaction serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-7-fluoro-3-nitroquinoline is solid . Its average mass is 226.592 Da .Applications De Recherche Scientifique
1. Pharmacological Potential and Chemical Derivatives
4-Chloro-7-fluoro-3-nitroquinoline, due to its structural similarity to chloroquine and hydroxychloroquine, may have potential pharmacological uses. Research has focused on the biochemical properties of chloroquine (CQ) and its derivatives, leading to the repurposing of these compounds in the management of various infectious and noninfectious diseases. The exploration of the chemical structures, biological evaluation, and potential therapeutic applications of chloroquine and its derivatives has been a subject of interest. Especially, the evaluation of similarly acting antimalarials and structural analogs could maximize the intrinsic value of the 4-aminoquinolines, a class to which 4-Chloro-7-fluoro-3-nitroquinoline may structurally relate (Njaria, Okombo, Njuguna, & Chibale, 2015).
2. Biological Activity and Synthetic Methodologies
The biological properties and synthetic methodologies for the preparation of quinolone compounds have been extensively reviewed. Fluoroquinolones, a class of potent antibacterial agents based on 4-quinolone-3-carboxylates, have been studied for their broad spectrum of activity against various bacterial organisms. The synthetic methodologies for these compounds and their biological properties have been a significant area of research. This implies that derivatives of quinolines, including structures similar to 4-Chloro-7-fluoro-3-nitroquinoline, have substantial potential for antibacterial applications and might be explored for novel drug synthesis (da Silva, de Almeida, de Souza, & Couri, 2003).
3. Biochemical Investigations and Solvent Effects
Research has also delved into the excited-state hydrogen atom transfer reactions in solvent ‘wire’ clusters attached to the aromatic ‘scaffold’ molecule 7-hydroxyquinoline, which bears structural resemblance to quinoline compounds. This study provides insights into the reaction mechanisms and solvent effects, pertinent to understanding the biochemical properties of quinoline derivatives. It underscores the importance of solvent interactions in determining the reaction pathways and mechanisms, which could be relevant for compounds like 4-Chloro-7-fluoro-3-nitroquinoline (Manca, Tanner, & Leutwyler, 2005).
4. Environmental Impact and Pharmacokinetics
Studies have also focused on the environmental implications and pharmacokinetics of quinolone compounds in specific industries, like Mediterranean finfish farming. Understanding the pharmacokinetics, efficacy, and environmental impact of such compounds is crucial for designing future dosing regimes and promoting good practices in related industries. The environmental persistence and aquatic toxicity of these compounds are factors that require careful consideration (Rigos & Troisi, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-7-fluoro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZSBQQWHIHBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

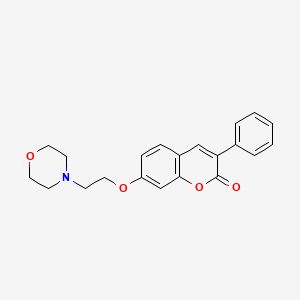
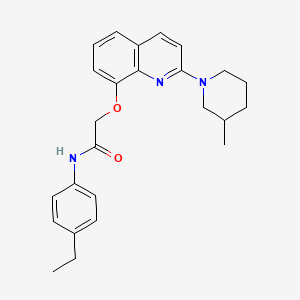
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)
![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)
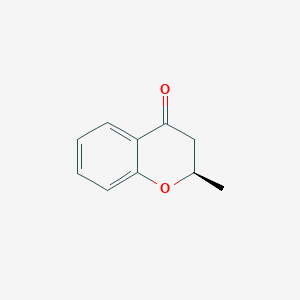
![N-(4-ethylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2433739.png)
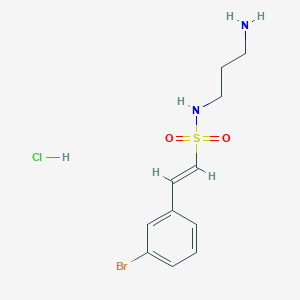
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)

